molecular formula C11H9BrN2O3 B12118442 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- CAS No. 937688-28-3

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-

Katalognummer: B12118442
CAS-Nummer: 937688-28-3
Molekulargewicht: 297.10 g/mol
InChI-Schlüssel: NRBDTJKMXPUVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Chemischer Reaktionen

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility.

Eigenschaften

CAS-Nummer

937688-28-3

Molekularformel

C11H9BrN2O3

Molekulargewicht

297.10 g/mol

IUPAC-Name

2-(7-bromo-5-methyl-2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C11H9BrN2O3/c1-5-2-6-9(7(12)3-5)14(4-8(13)15)11(17)10(6)16/h2-3H,4H2,1H3,(H2,13,15)

InChI-Schlüssel

NRBDTJKMXPUVEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.